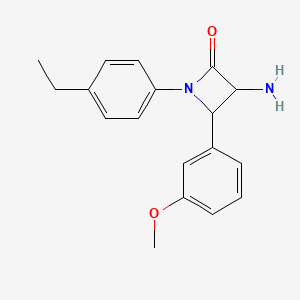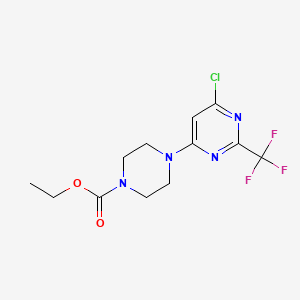![molecular formula C20H24N2S2 B11831119 Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(3-methylsulfanyl-5,6-) is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structure. The unique arrangement of these atoms imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . Additionally, the Grignard reaction using 6-halouracil with S-phenyl benzenesulfonothiolate can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-Methyl-4-(3-methylsulfanyl-5,6-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-4-(3-methylsulfanyl-5,6-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-4-(3-methylsulfanyl-5,6-) involves its interaction with specific molecular targets in biological systems. The sulfur and nitrogen atoms in the compound’s ring structure allow it to form stable complexes with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Oxazole: Another five-membered ring compound with oxygen and nitrogen atoms.
Uracil Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-Methyl-4-(3-methylsulfanyl-5,6-) is unique due to its specific arrangement of methylsulfanyl and methyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C20H24N2S2 |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
1-methyl-4-(5-methylsulfanyl-2λ4-thiatricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6,9,11,13-heptaen-2-yl)piperazine |
InChI |
InChI=1S/C20H24N2S2/c1-21-11-13-22(14-12-21)24-19-6-4-3-5-16(19)7-8-17-9-10-18(23-2)15-20(17)24/h3-5,7-10,15H,6,11-14H2,1-2H3 |
InChIキー |
RQZGDARRWWXIHG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S2=C3CC=CC=C3C=CC4=C2C=C(C=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)
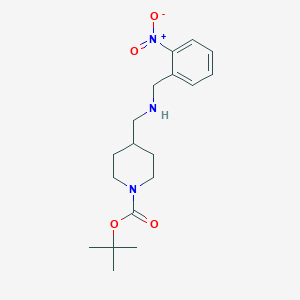



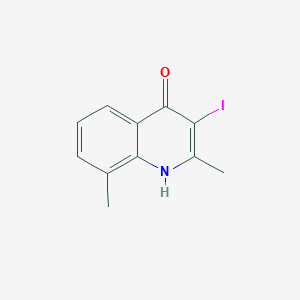

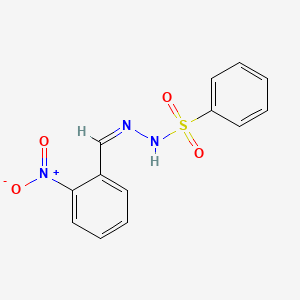

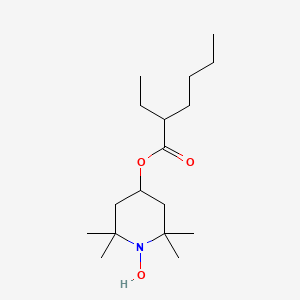

![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
